REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13]>C(O)C>[NH:12]([C:2]1[N:7]2[N:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][N:3]=1)[NH2:13] |f:1.2|
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=2N1N=CN2
|
Name
|
|
Quantity
|
198 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
agitated for a few minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate separated during the addition
|
Type
|
CUSTOM
|
Details
|
the solid was collected on a filter
|
Type
|
CUSTOM
|
Details
|
The solid was then collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
washed with some additional concentrated ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
After drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |